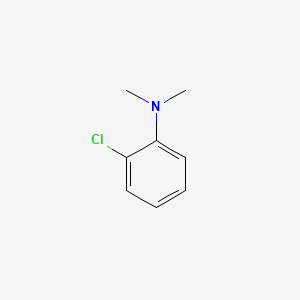

2-Chloro-N,N-dimethylaniline

Overview

Description

2-Chloro-N,N-dimethylethylamine is widely used as an intermediate and starting reagent for organic synthesis1. It also acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine1.

Synthesis Analysis

2-Chloro-N,N-dimethylaniline is produced industrially by alkylation of aniline with methanol in the presence of an acid catalyst2. A route for the direct synthesis of N, N -dimethylaniline from nitrobenzene and methanol was developed through the sequential coupling of the hydrogen production from methanol, hydrogenation of nitrobenzene to produce aniline, and N-methylation of aniline over a pretreated Raney-Ni® catalyst (at 443 K in methanol)3.

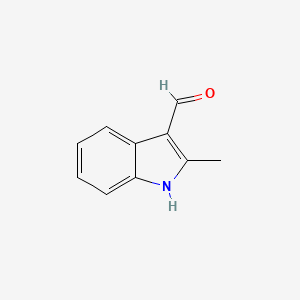

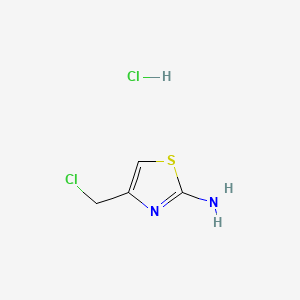

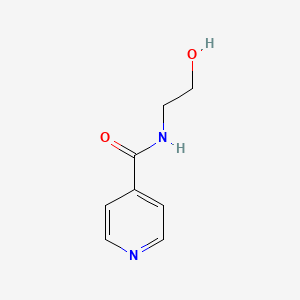

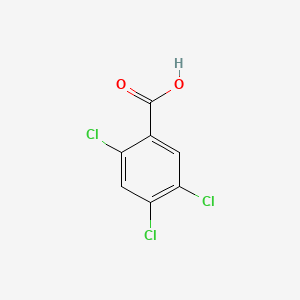

Molecular Structure Analysis

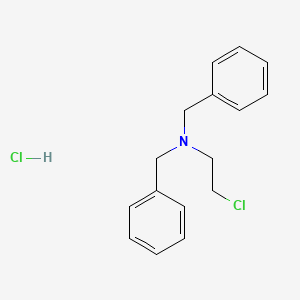

The molecular formula of 2-Chloro-N,N-dimethylaniline is C8H10ClN4. The structure of this compound includes a dimethylamino group attached to a phenyl group5.

Chemical Reactions Analysis

Dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles6. For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as explosive6. It is lithiated with butyllithium6.

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-N,N-dimethylaniline are not readily available in the search results. However, it is known to be a solid8.

Scientific Research Applications

DNA Adduct Formation

2-Chloro-N,N-dimethylaniline, a derivative of dimethylaniline, has been studied for its role in DNA adduct formation. 2,6-Dimethylaniline, a closely related compound, has been shown to yield various DNA adducts, indicating a potential for metabolic activation similar to other arylamine carcinogens. These adducts have been characterized and compared for their efficiency in 32P-postlabeling, a method to detect DNA damage (Gonçalves et al., 2001).

Genotoxicity Evaluation

An evaluation using the alkaline single cell gel electrophoresis ("comet") assay was conducted to assess DNA damage induced in mice by various aniline derivatives including 2-chloro-N,N-dimethylaniline. The study provides insights into the genotoxicity and potential carcinogenicity of these compounds (Przybojewska, 1997).

Chemical Synthesis and Catalysis

2-Chloro-N,N-dimethylaniline has been utilized in chemical synthesis, such as in the N,N-dimethylation of amine and nitro compounds with methanol under UV irradiation. This process has practical applications in synthesizing a variety of N,N-dimethyl amines, demonstrating the compound's role in facilitating chemical reactions (Zhang et al., 2015).

Photochemical Applications

The compound has been used in photochemical applications, such as the preparation of 2-Dimethylaminophenylfurans, -Pyrroles, and -Thiophenes. The process involves photolysis of 4-chloro-N,N-dimethylaniline in acetonitrile, demonstrating its utility in creating complex organic structures (Guizzardi et al., 2000).

Ozonation Studies

Studies on the ozonation of tertiary aromatic amines, including derivatives of dimethylaniline such as 2-chloro-N,N-dimethylaniline, have been conducted. These studies offer insights into the mechanisms and potential applications of ozonation in chemical synthesis and environmental applications (Kerr & Meth–Cohn, 1971).

Radical Cation Reactivity

The compound's involvement in the formation of radical cations and their subsequent reactions, such as nucleophilic substitution to produce para-substituted dialkylanilines, has been characterized. This understanding aids in the development of novel synthetic pathways and catalytic processes (Kirchgessner et al., 2006).

Safety And Hazards

2-Chloro-N,N-dimethylaniline is classified as Acute Tox. 4 Oral - Eye Irrit. 29. It is toxic if swallowed, in contact with skin or if inhaled10. It is also suspected of causing cancer10.

Future Directions

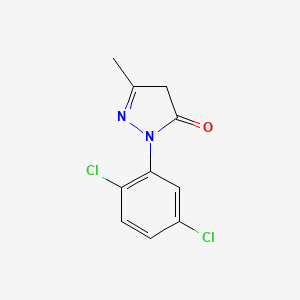

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector11. The pharmaceutical or drug industries need a simplistic synthesis approach that can afford a wide range of azo dye derivatives11. The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives11.

properties

IUPAC Name |

2-chloro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCPXCIPVQJVDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220088 | |

| Record name | Aniline, o-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N,N-dimethylaniline | |

CAS RN |

698-01-1 | |

| Record name | 2-Chloro-N,N-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=698-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline, o-chloro-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, o-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-CHLORO-N,N-DIMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0R3P6H8FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANILINE, O-CHLORO-N,N-DIMETHYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2719 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

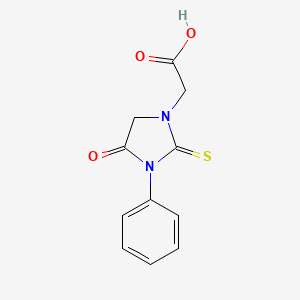

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.